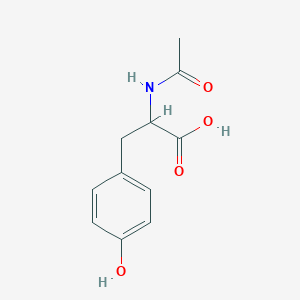

N-Acetyl-L-tyrosine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHKINHBCWCHCF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046045 | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

530.00 to 533.00 °C. @ 760.00 mm Hg | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

297 mg/mL | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

537-55-3 | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyltyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tyrosine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8G610ZO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149-152, 149 - 152 °C | |

| Record name | N-acetyltyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Acetyl-L-Tyrosine: A Technical Guide to its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosine (NALT) is a more soluble form of the amino acid L-tyrosine, a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2] This guide provides an in-depth technical overview of the core mechanism of action of NALT in neurons. It covers the conversion of NALT to L-tyrosine, the enzymatic pathways of catecholamine synthesis, and the current understanding of its effects on neurotransmitter levels and neuronal function, particularly under conditions of stress. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical and experimental processes to support further research and drug development.

Introduction

N-Acetyl-L-tyrosine has garnered significant interest for its potential to enhance cognitive function and mitigate the effects of stress.[3] Its primary proposed mechanism of action is its role as a prodrug to L-tyrosine, thereby increasing the substrate availability for the synthesis of dopamine and norepinephrine in the brain.[4][5] These catecholamines are crucial for a range of cognitive processes, including working memory, cognitive flexibility, and attention, which can be depleted under stressful conditions.[6][7] This guide will dissect the neuronal action of NALT, from its initial metabolic conversion to its ultimate impact on catecholaminergic neurotransmission.

Mechanism of Action

The neuronal mechanism of NALT is a multi-step process that begins with its conversion to L-tyrosine and culminates in the synthesis and release of catecholamine neurotransmitters.

Conversion of N-Acetyl-L-Tyrosine to L-Tyrosine

Upon administration, N-Acetyl-L-tyrosine is deacetylated to form L-tyrosine.[4][8] While NALT is noted for its higher water solubility compared to L-tyrosine, its conversion efficiency and subsequent bioavailability have been a subject of debate in the scientific community.[1][6] Some studies suggest that a significant portion of administered NALT may be excreted in the urine before it can be converted to L-tyrosine.[6]

Catecholamine Synthesis Pathway

Once converted, L-tyrosine serves as the precursor for the synthesis of dopamine, norepinephrine, and epinephrine. This pathway is primarily active in catecholaminergic neurons.

-

Tyrosine to L-DOPA: The rate-limiting step in this pathway is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[9]

-

L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[9]

-

Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by dopamine-β-hydroxylase (DBH).[4]

Quantitative Data

The following tables summarize quantitative findings from studies on NALT and L-tyrosine. It is important to note that direct quantitative data on neurotransmitter changes following NALT administration are limited; much of the data is derived from studies using L-tyrosine.

Table 1: Bioavailability and Excretion of N-Acetyl-L-tyrosine

| Parameter | Finding | Species | Administration | Source |

| Plasma Tyrosine Increase | 20% increase in plasma L-tyrosine despite larger increases in serum NALT. | In vivo | IV | [6] |

| Urinary Excretion | 35% of the total administered dose excreted as NALT. | Humans | Parenteral | [6] |

| Urinary Excretion | 56% of the administered dose excreted within 4 hours. | In vivo | IV | [6] |

Table 2: Effects of L-Tyrosine on Plasma Tyrosine and Neuronal Catecholamines

| Parameter | Dosage | Effect | Brain Region | Species | Source |

| Plasma Tyrosine | 100 mg/kg | 130-276% increase | - | Humans | [5] |

| Dopamine Release | 50-100 mg/kg | Transient increase | Striatum | Rat | [10] |

| Dopamine Metabolites | 250-1000 µM (reverse dialysis) | Elevated DOPAC and HVA | Medial Prefrontal Cortex | Rat | [11] |

| Norepinephrine Metabolites | 500-1000 µM (reverse dialysis) | Elevated MHPG | Medial Prefrontal Cortex | Rat | [11] |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This protocol is a standard method for measuring extracellular neurotransmitter levels in the brain of a living animal.

Objective: To measure dopamine and norepinephrine release in the striatum and prefrontal cortex following administration of a substance.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region (e.g., striatum or prefrontal cortex) of an anesthetized rat.[10]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Sample Collection: The dialysate, containing extracellular fluid that has diffused across the probe's semipermeable membrane, is collected at regular intervals.

-

Neurotransmitter Analysis: The concentration of dopamine, norepinephrine, and their metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]

-

Data Analysis: Changes in neurotransmitter levels from baseline are calculated to determine the effect of the administered compound.

Tyrosine Hydroxylase Activity Assay

Objective: To determine the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

Methodology:

-

Tissue Preparation: Brain tissue from the region of interest is homogenized in a suitable buffer.

-

Incubation: The homogenate is incubated with L-tyrosine, the cofactor tetrahydrobiopterin (BH4), and other necessary components.

-

Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid.

-

L-DOPA Quantification: The amount of L-DOPA produced is measured, often using HPLC with electrochemical or fluorescence detection.

-

Activity Calculation: The enzyme activity is expressed as the amount of L-DOPA produced per unit of time per amount of protein.

Cognitive Performance Assessment

This task assesses cognitive flexibility, the ability to shift between different tasks or mental sets.[10]

Protocol:

-

Stimuli: Participants are presented with stimuli that have multiple attributes (e.g., a colored shape).

-

Task Cues: A cue presented before or with the stimulus indicates which task to perform (e.g., identify the color or the shape).

-

Task Switching: On some trials, the task is the same as the previous trial (repeat trials), while on others, it is different (switch trials).

-

Measurement: The primary measures are reaction time (RT) and accuracy. The "switch cost" is calculated as the difference in RT and/or accuracy between switch trials and repeat trials.

This is a non-verbal test of abstract reasoning and fluid intelligence.[12]

Protocol:

-

Stimuli: A series of visual patterns is presented in a matrix with one entry missing.

-

Task: The participant must identify the underlying logical rule of the patterns and select the missing piece from a set of options.

-

Measurement: The score is the total number of correctly identified missing pieces.

Conclusion

N-Acetyl-L-tyrosine serves as a precursor to L-tyrosine, which is essential for the synthesis of the catecholamine neurotransmitters dopamine and norepinephrine in the brain. While NALT's increased solubility suggests a potential for enhanced bioavailability, further research is needed to definitively establish its superiority over L-tyrosine in elevating brain tyrosine levels and subsequently increasing catecholamine synthesis and release. The primary therapeutic and performance-enhancing potential of NALT lies in its ability to replenish depleted catecholamine levels under conditions of high cognitive demand and stress. The experimental protocols detailed in this guide provide a framework for future investigations into the precise neurochemical and cognitive effects of N-Acetyl-L-tyrosine. A deeper understanding of its mechanism of action will be invaluable for the development of novel therapeutic strategies targeting catecholaminergic pathways.

References

- 1. ane.pl [ane.pl]

- 2. Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 5. mindlabpro.com [mindlabpro.com]

- 6. examine.com [examine.com]

- 7. researchgate.net [researchgate.net]

- 8. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrosine depletion lowers dopamine synthesis and desipramine-induced prefrontal cortex catecholamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine release in rat striatum: physiological coupling to tyrosine supply - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nooroots.com [nooroots.com]

An In-Depth Technical Guide to the Synthesis and Purification of N-Acetyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for N-Acetyl-L-tyrosine (NALT), a highly bioavailable form of the amino acid L-tyrosine. NALT is a key ingredient in pharmaceutical and nutraceutical formulations, primarily for its role in supporting cognitive function and neurotransmitter synthesis.[1] This document details established chemical and enzymatic synthesis routes, purification protocols, and analytical characterization techniques, supported by quantitative data and procedural diagrams to facilitate practical application in a research and development setting.

Introduction

N-Acetyl-L-tyrosine is the N-acetylated derivative of the non-essential amino acid L-tyrosine.[2] The addition of an acetyl group enhances its solubility and stability, making it a preferred choice for parenteral nutrition and dietary supplements.[3][4] In the body, NALT is readily deacetylated to L-tyrosine, which serves as a precursor for the synthesis of crucial catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[4][5] These neurotransmitters are fundamental for regulating mood, cognition, and the body's response to stress.[1][5]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [6] |

| Molecular Weight | 223.23 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 149-152 °C | [3][6] |

| Solubility in Water | 25 mg/mL | [3][6][7] |

| pKa | 3.15 (Predicted) | [6] |

Synthesis of N-Acetyl-L-tyrosine

The primary methods for synthesizing N-Acetyl-L-tyrosine involve the chemical acetylation of L-tyrosine. Enzymatic synthesis is also an emerging alternative, offering a greener and more specific reaction pathway.

Chemical Synthesis

The most common chemical synthesis route involves the acetylation of L-tyrosine using acetic anhydride in an alkaline aqueous medium.[8][9] The reaction is typically carried out at a controlled temperature and pH to maximize the yield of the N-acetylated product while minimizing the formation of byproducts, such as O,N-diacetyl-L-tyrosine.[10]

This protocol is an optimized method for the synthesis of N-Acetyl-L-tyrosine with a high yield and purity.[9][10]

Materials:

-

L-tyrosine

-

Acetic anhydride

-

Sodium hydroxide (NaOH) solution (e.g., 30%)

-

Hydrochloric acid (HCl) (industrial grade)

-

Deionized water

-

Ethanol (95%)

-

Activated carbon

Equipment:

-

Reaction vessel with a stirrer and pH probe

-

Dropping funnels

-

Heating and cooling system

-

Vacuum evaporator

-

Crystallization vessel

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

-

Dissolution of L-tyrosine: Disperse 100 g of L-tyrosine in 200 ml of deionized water in the reaction vessel. Stir vigorously to prevent agglomeration. Slowly add 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, bringing the pH to approximately 12.05.[11]

-

Acetylation Reaction: While maintaining the temperature at around 60°C, add 59.2 g of acetic anhydride dropwise over 30 minutes. Concurrently, add 30% sodium hydroxide solution to maintain the pH of the reaction mixture between 8 and 10.[11]

-

Hydrolysis of Byproducts: After the addition of acetic anhydride is complete, adjust the pH to 11.50 with sodium hydroxide solution and maintain the temperature at 60°C for 20 minutes. This step helps to hydrolyze any O-acetylated byproducts back to the desired N-acetyl product and L-tyrosine.[11]

-

Acidification and Precipitation: Cool the reaction mixture and then add industrial hydrochloric acid to adjust the pH to 1.72. This will precipitate the crude N-Acetyl-L-tyrosine.[11]

-

Concentration and Initial Crystallization: Concentrate the solution under reduced pressure at 80°C until the reaction mixture is in a semi-solid state. Cool the mixture to 4°C to allow for complete crystallization of the crude product.[11]

-

Isolation of Crude Product: Filter the crystallized product and discard the mother liquor. The obtained solid is the crude N-Acetyl-L-tyrosine.[11]

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

The reaction can be exothermic; ensure proper temperature control.

Enzymatic Synthesis

Enzymatic synthesis of N-acyl amino acids is a promising alternative to chemical methods, offering high specificity and milder reaction conditions.[12] While less common for N-Acetyl-L-tyrosine on an industrial scale, research into using enzymes like acylases is ongoing. These methods can offer high yields and enantiomeric purity.[13][14]

Purification of N-Acetyl-L-tyrosine

Purification of the crude N-Acetyl-L-tyrosine is crucial to remove unreacted starting materials, byproducts, and inorganic salts. The most common method is recrystallization.

Detailed Experimental Protocol (Recrystallization)

Procedure:

-

Extraction (Optional but Recommended): Slurry the crude N-Acetyl-L-tyrosine with three times its volume of 95% ethanol at 60°C to extract the product, leaving behind most of the unreacted L-tyrosine and inorganic salts.[11]

-

Concentration: Concentrate the ethanol extract under reduced pressure to recover the solvent and obtain a more concentrated crude N-Acetyl-L-tyrosine.[11]

-

Dissolution and Decolorization: Add an equal amount of purified water to the concentrated crude product and heat to 65°C with stirring until completely dissolved. Add 0.5% (by weight of the crude product) of activated carbon to the solution and stir for 10 minutes to decolorize.[10][15]

-

Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further to 4°C and stir until crystallization is complete.[11]

-

Isolation and Drying: Filter the purified crystals, wash with a small amount of ice-cold water, and dry in a vacuum oven at a suitable temperature (e.g., 50-56°C).[15]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and purification of N-Acetyl-L-tyrosine.

| Parameter | Chemical Synthesis (Optimized Acetic Anhydride) | Reference |

| Yield (Overall) | 78-80% | [9] |

| Purity (after recrystallization) | ≥ 99.5% | |

| Acidulation Rate | 95% | [9] |

Analytical Characterization

The identity and purity of the synthesized N-Acetyl-L-tyrosine should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of N-Acetyl-L-tyrosine and quantifying any related substances. A reversed-phase column with a suitable mobile phase (e.g., a mixture of a buffer and an organic solvent) can be used.[16][17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra can be run in deuterated solvents like D₂O or DMSO-d₆.[19][20]

-

Melting Point: The melting point of the purified product should be sharp and within the expected range (149-152 °C).[3][6]

Visualizations

L-Tyrosine Metabolic Pathway

N-Acetyl-L-tyrosine serves as a prodrug to L-tyrosine, which is a critical precursor in the biosynthesis of several key neurotransmitters.

Caption: Metabolic conversion of N-Acetyl-L-tyrosine to key catecholamines.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the chemical synthesis and purification process described in this guide.

Caption: Workflow for the chemical synthesis and purification of N-Acetyl-L-tyrosine.

Industrial Scale-Up Considerations

Scaling up the synthesis of N-Acetyl-L-tyrosine from the laboratory to an industrial scale presents several challenges that need to be addressed to ensure an efficient, safe, and cost-effective process.

-

Reaction Control: Maintaining precise control over pH and temperature in large reaction vessels is critical to prevent the formation of impurities and ensure consistent product quality.

-

Reagent Handling: The safe handling and addition of large quantities of corrosive reagents like acetic anhydride and strong acids and bases require specialized equipment and procedures.

-

Heat Management: The acetylation reaction is exothermic, and efficient heat removal is necessary to prevent runaway reactions and maintain the optimal reaction temperature.

-

Solvent Recovery: The use of solvents like ethanol for extraction necessitates an efficient recovery and recycling system to minimize costs and environmental impact.

-

Product Isolation and Drying: Efficiently filtering and drying large batches of the final product requires industrial-scale filtration and drying equipment to ensure low residual moisture and solvent content.

-

Process Optimization: Continuous optimization of reaction parameters, such as reagent stoichiometry and reaction time, is necessary to maximize yield and minimize production costs.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of N-Acetyl-L-tyrosine, tailored for researchers, scientists, and professionals in drug development. The outlined chemical synthesis protocol using acetic anhydride offers a reliable method for producing high-purity NALT with good yields. The purification via recrystallization is effective in removing impurities to meet pharmaceutical standards. The provided diagrams of the metabolic pathway and experimental workflow offer clear visual aids for understanding the compound's biological significance and the manufacturing process. By following the detailed protocols and considering the scale-up challenges, researchers and manufacturers can effectively produce high-quality N-Acetyl-L-tyrosine for its various applications.

References

- 1. nooroots.com [nooroots.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]

- 4. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 5. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]

- 6. Cas 537-55-3,N-Acetyl-L-tyrosine | lookchem [lookchem.com]

- 7. N-Acetyl-L-Tyrosine - CD Formulation [formulationbio.com]

- 8. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 9. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 10. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 11. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. lupinepublishers.com [lupinepublishers.com]

- 14. lupinepublishers.com [lupinepublishers.com]

- 15. CN102827018A - Preparation method of N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 16. N-Acetyl-L-tyrosine | CAS:537-55-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 17. helixchrom.com [helixchrom.com]

- 18. researchgate.net [researchgate.net]

- 19. N-Acetyl-L-tyrosine(537-55-3) 13C NMR spectrum [chemicalbook.com]

- 20. scs.illinois.edu [scs.illinois.edu]

N-Acetyl-L-Tyrosine in the Dopamine Synthesis Pathway: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosine (NALT), a more soluble derivative of the amino acid L-tyrosine, is often marketed as a superior precursor for the synthesis of catecholamine neurotransmitters, including dopamine. This document provides a comprehensive technical overview of the role of NALT in the dopamine synthesis pathway. It consolidates findings on its biochemical conversion, bioavailability, and efficacy relative to its parent compound, L-tyrosine. Through a critical analysis of existing research, this paper presents quantitative data, detailed experimental protocols, and visual pathway diagrams to elucidate the true metabolic fate and utility of NALT. While its enhanced solubility makes it a necessary component for parenteral nutrition solutions, evidence suggests an inefficient in-vivo conversion to L-tyrosine, challenging its effectiveness as a nootropic supplement for boosting dopamine levels.

Introduction: The Precursor Principle in Dopamine Synthesis

The synthesis of dopamine, a critical neurotransmitter for regulating motivation, mood, and cognitive function, is fundamentally dependent on the availability of its precursor, L-tyrosine.[1][2] L-tyrosine is a non-essential amino acid that the body can synthesize from phenylalanine or obtain from dietary sources.[2] The rate of dopamine synthesis can be influenced by the concentration of L-tyrosine in the brain, making precursor availability a key area of interest for therapeutic and supplemental interventions.[1]

N-Acetyl-L-tyrosine (NALT) is a modified form of L-tyrosine where an acetyl group is attached to the amino group.[3][4] This modification significantly increases its water solubility, a property that makes it a viable substitute for the poorly soluble L-tyrosine in intravenous (IV) parenteral nutrition solutions.[5][6] The central hypothesis for its use as a nootropic is that its increased solubility enhances absorption and bioavailability, leading to a more efficient increase in brain tyrosine levels and, consequently, greater dopamine production.[7][8] This paper will examine the scientific evidence supporting and refuting this claim.

The Canonical Dopamine Synthesis Pathway

The conversion of L-tyrosine to dopamine is a well-established two-step enzymatic process occurring primarily in catecholaminergic neurons.[9][10]

-

Hydroxylation of L-Tyrosine: The pathway begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) . It is the rate-limiting step in dopamine synthesis, meaning it's the slowest reaction in the chain and thus dictates the overall production rate.[2][9] This step requires molecular oxygen, iron (Fe²⁺), and tetrahydrobiopterin (BH₄) as cofactors.[9]

-

Decarboxylation of L-DOPA: L-DOPA is then rapidly converted to dopamine by the enzyme Aromatic L-amino acid Decarboxylase (AADC) , which utilizes pyridoxal phosphate (Vitamin B6) as a cofactor.[2][9]

Dopamine can then serve as a precursor for other catecholamines. The enzyme dopamine β-hydroxylase converts dopamine into norepinephrine (noradrenaline), which can be further converted into epinephrine (adrenaline) by phenylethanolamine N-methyltransferase.[7][10]

References

- 1. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]

- 2. examine.com [examine.com]

- 3. mindlabpro.com [mindlabpro.com]

- 4. prbreaker.com [prbreaker.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. prbreaker.com [prbreaker.com]

- 7. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 8. brighter-health.com [brighter-health.com]

- 9. droracle.ai [droracle.ai]

- 10. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

pharmacokinetics and bioavailability of N-Acetyl-L-tyrosine

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of N-Acetyl-L-tyrosine

Abstract

N-Acetyl-L-tyrosine (NALT), an acetylated derivative of the amino acid L-tyrosine, was developed to serve as a more soluble pro-drug for L-tyrosine, particularly for use in parenteral nutrition.[1] It is also marketed as a nootropic supplement with claims of enhanced absorption and bioavailability over its parent compound. This technical guide provides a comprehensive review of the existing scientific literature on the pharmacokinetics, metabolism, and bioavailability of NALT. It consolidates quantitative data from key human and animal studies, details the experimental protocols used in this research, and illustrates the relevant metabolic and experimental pathways. The evidence reviewed herein indicates that while NALT is highly soluble, its conversion to L-tyrosine in the body is inefficient, leading to low bioavailability and significant urinary excretion of the unchanged compound, particularly after intravenous administration.

Introduction

L-tyrosine is a non-essential amino acid that serves as a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] These neurotransmitters are fundamental for regulating mood, cognition, and the body's response to stress.[3] The rate of catecholamine synthesis in the brain can be influenced by the local concentration of L-tyrosine, making its availability a rate-limiting factor under certain conditions.[2] However, L-tyrosine's clinical application, especially in intravenous (IV) solutions, is hampered by its poor water solubility.

N-Acetyl-L-tyrosine (NALT) was developed to overcome this limitation. The addition of an acetyl group significantly enhances its water solubility, making it a suitable candidate for parenteral nutrition formulations.[1] Despite this advantage, the central question for its efficacy remains its pharmacokinetic profile: how efficiently is NALT absorbed, distributed, metabolized into L-tyrosine, and ultimately made available to target tissues like the brain? This guide will synthesize the available data to address this question.

Pharmacokinetics

Absorption

While NALT's high solubility theoretically suggests improved absorption from the gut, there is a notable lack of primary pharmacokinetic studies detailing its oral absorption in humans. The majority of rigorous pharmacokinetic research has been conducted using intravenous administration, primarily in the context of parenteral nutrition.[4][5] Some sources claim NALT is more efficiently absorbed and crosses the blood-brain barrier more easily than L-tyrosine, but this is not consistently supported by research.[6][7]

Distribution

Following intravenous administration, NALT is distributed throughout the body. However, its ability to act as an effective L-tyrosine pro-drug is limited by its conversion rate. One of the key claims for NALT as a nootropic is its enhanced ability to cross the blood-brain barrier. A study in mice directly challenged this, comparing multiple L-tyrosine pro-drugs. The results demonstrated that NALT was the least effective of all tested compounds at increasing tyrosine levels in the brain following administration.[8]

Metabolism: Deacetylation to L-Tyrosine

The therapeutic utility of NALT is entirely dependent on its conversion to L-tyrosine through deacetylation. This metabolic step is believed to occur in the liver and kidneys.[2][3] The enzymes responsible are thought to be aminoacylases (or acylases). However, studies in humans suggest this conversion process is inefficient. After intravenous infusion, a large proportion of the administered NALT is not metabolized and is subsequently cleared from the body.[4][5]

Excretion

A consistent finding across multiple human studies is the significant renal excretion of unmetabolized NALT. Following intravenous administration, a substantial portion of the dose is eliminated in the urine. This indicates that the rate of renal clearance of NALT surpasses its rate of metabolic conversion to L-tyrosine.[1]

Bioavailability: A Critical Assessment

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation and becomes available at the site of action. For NALT, the key measure of bioavailability is its ability to increase plasma and tissue concentrations of L-tyrosine.

Intravenous Administration

Even when administered intravenously, bypassing absorption barriers entirely, NALT demonstrates poor efficacy in elevating plasma L-tyrosine levels. A key study in healthy volunteers found that a 4-hour IV infusion of 5 grams of NALT resulted in only a modest 25% increase in plasma tyrosine levels.[5] A striking 56% of the infused NALT was excreted unchanged in the urine within 4 hours.[5] Another study in adults receiving continuous parenteral nutrition reported that approximately 35% of the administered NALT was excreted unchanged in the urine.[9]

Oral Administration

While direct pharmacokinetic data for oral NALT is scarce, the poor conversion efficiency seen with IV administration suggests that oral bioavailability is likely to be very low. A significant portion of an oral dose would likely be excreted without ever being converted to L-tyrosine. In stark contrast, direct oral supplementation with L-tyrosine has been shown to substantially increase plasma tyrosine levels.[7][10]

Quantitative Comparison

The following table summarizes the comparative efficacy of IV NALT and oral L-tyrosine in elevating plasma L-tyrosine levels, based on data cited in the literature.

| Compound & Route | Dose | Resulting Increase in Plasma L-Tyrosine | Urinary Excretion (Unchanged) | Reference |

| N-Acetyl-L-tyrosine (IV) | 5,000 mg (over 4h) | ~25% | 56% of dose | [5] |

| N-Acetyl-L-tyrosine (IV) | Continuous Infusion | Not specified | ~35% of dose | [9] |

| L-Tyrosine (Oral) | 100 mg/kg | 130% - 276% | ~0.42% of dose | [7][11] |

Key Experimental Protocols

Protocol for IV NALT Infusion in Humans (Adapted from Magnusson et al., 1989)

-

Study Design: A crossover study involving healthy human volunteers.

-

Subjects: 11 healthy volunteers.

-

Administration: A 5-gram dose of NALT was administered as a continuous intravenous infusion over a 4-hour period.

-

Sample Collection:

-

Blood: Venous blood samples were collected at baseline and at regular intervals during and after the infusion to determine plasma concentrations of NALT and L-tyrosine.

-

Urine: Urine was collected for 4 hours following the start of the infusion to quantify the amount of NALT excreted unchanged.

-

-

Analytical Method: Plasma and urine samples were analyzed for NALT and L-tyrosine concentrations, likely using High-Performance Liquid Chromatography (HPLC). The study also involved measuring splanchnic and renal balances to determine the site of deacetylation.[5]

Protocol for NALT Retention in Parenteral Nutrition (Adapted from Hoffer et al., 2003)

-

Study Design: An observational study in patients receiving parenteral nutrition.

-

Subjects: 13 adult patients receiving continuous total parenteral nutrition (TPN) with a solution containing NALT (Aminosyn II 15%).

-

Administration: NALT was administered as part of the standard TPN regimen via continuous infusion.

-

Sample Collection: A 24-hour urine collection was performed to measure the total amount of NALT excreted.

-

Analytical Method: Urine samples were treated with porcine kidney Acylase I to deacetylate NALT into L-tyrosine. The L-tyrosine concentration was then measured via HPLC. NALT excretion was calculated by subtracting the baseline urinary tyrosine (measured in a separate, untreated sample) from the total tyrosine measured after enzyme treatment.[4]

L-Tyrosine Signaling Pathway

The ultimate goal of NALT administration is to increase the synthesis of catecholamines. This is achieved by first converting NALT to L-tyrosine, which then enters the catecholamine synthesis pathway. The enzyme tyrosine hydroxylase is the rate-limiting step in this cascade.[2]

Conclusion

N-Acetyl-L-tyrosine successfully addresses the issue of L-tyrosine's poor water solubility, making it a viable component for parenteral nutrition solutions. However, for NALT to be considered an effective pro-drug, it must be efficiently converted to L-tyrosine in the body. The evidence from pharmacokinetic studies in humans strongly indicates that this conversion is inefficient. Intravenous administration leads to high urinary excretion of the unchanged compound and only a modest increase in plasma L-tyrosine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. examine.com [examine.com]

- 3. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mindlabpro.com [mindlabpro.com]

- 7. prbreaker.com [prbreaker.com]

- 8. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose-Dependent Effects of Oral Tyrosine Administration on Plasma Tyrosine Levels and Cognition in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Changes in catecholamine excretion after short-term tyrosine ingestion in normally fed human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-L-Tyrosine: A Technical Guide on its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosine (NALT) is a synthetically modified form of the non-essential amino acid L-tyrosine. Developed to overcome the poor water solubility of L-tyrosine, NALT has been investigated for various applications, from a component in parenteral nutrition to a nootropic supplement intended to support cognitive function. This technical guide provides an in-depth overview of the discovery, historical development, and scientific understanding of N-Acetyl-L-tyrosine. It details the chemical synthesis, analytical methodologies for its quantification in biological matrices, and its metabolic fate. Furthermore, this guide presents a critical evaluation of its pharmacokinetic profile in comparison to L-tyrosine and explores the underlying biochemical pathways.

Introduction: The Genesis of N-Acetyl-L-Tyrosine

The story of N-Acetyl-L-tyrosine begins with its parent compound, L-tyrosine. L-tyrosine was first discovered in 1846 by the German chemist Justus von Liebig from casein, a protein found in cheese.[1] The name "tyrosine" is derived from the Greek word "tyros," meaning cheese.[1] L-tyrosine is a crucial amino acid, serving as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, collectively known as catecholamines.[2] It also plays a role in the production of thyroid hormones and melanin.[3]

Despite its physiological importance, L-tyrosine's utility in certain pharmaceutical and supplemental formulations is hampered by its low water solubility. This limitation prompted researchers to explore more soluble derivatives, leading to the development of N-Acetyl-L-tyrosine in the mid-20th century.[4] The acetylation of the amino group of L-tyrosine significantly enhances its water solubility, making it a more viable candidate for use in aqueous solutions, such as those for parenteral nutrition.[5]

Physicochemical and Pharmacokinetic Properties

The primary rationale for the development of NALT was to improve upon the physicochemical properties of L-tyrosine, particularly its solubility. This section provides a comparative summary of the key properties of both compounds.

Data Presentation

The following tables summarize the available quantitative data for N-Acetyl-L-tyrosine and L-tyrosine.

| Property | N-Acetyl-L-Tyrosine | L-Tyrosine |

| Molecular Formula | C₁₁H₁₃NO₄ | C₉H₁₁NO₃ |

| Molecular Weight | 223.23 g/mol | 181.19 g/mol |

| Melting Point | 149-152 °C | Decomposes at ~343 °C |

| Water Solubility | 25 mg/mL | ~0.45 mg/mL at 25 °C |

| Appearance | White crystalline powder | White crystalline powder |

Table 1: Physicochemical Properties of N-Acetyl-L-Tyrosine and L-Tyrosine.

A critical aspect of NALT as a pro-drug of L-tyrosine is its pharmacokinetic profile. The available data, however, presents a complex and somewhat contested picture regarding its bioavailability upon oral administration.

| Parameter | N-Acetyl-L-Tyrosine (Oral) | L-Tyrosine (Oral) |

| Cmax (Maximum Plasma Concentration) | Data not available in humans | Dose-dependent; increases with dose. |

| Tmax (Time to Maximum Concentration) | Data not available in humans | Approximately 2 hours after ingestion of 100-150 mg/kg body weight.[6][7] |

| AUC (Area Under the Curve) | Data not available in humans | Dose-dependent. |

| Bioavailability/Plasma Level Increase | Low; studies on intravenous administration show only a 0-25% increase in plasma tyrosine levels.[8][9] | Oral administration of 100mg/kg has been shown to increase plasma tyrosine concentrations by 130-276%.[8][10] |

| Urinary Excretion (Unchanged) | High; approximately 35-60% of an administered dose is excreted unchanged in the urine.[10][11] | Minimal |

Table 2: Comparative Pharmacokinetic Parameters of N-Acetyl-L-Tyrosine and L-Tyrosine in Humans.

Mechanism of Action and Metabolic Pathways

The intended mechanism of action of N-Acetyl-L-tyrosine is to serve as a more soluble precursor to L-tyrosine.[9] Upon administration, it is believed that NALT is deacetylated in the body, primarily in the kidneys, to yield L-tyrosine.[3] This free L-tyrosine can then enter the systemic circulation and cross the blood-brain barrier to participate in the catecholamine synthesis pathway.

Signaling Pathway: Catecholamine Synthesis

The conversion of L-tyrosine to dopamine, norepinephrine, and epinephrine is a critical pathway for neuronal communication and physiological regulation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-Acetyl-L-tyrosine and its analysis in biological samples.

Synthesis of N-Acetyl-L-Tyrosine from L-Tyrosine

This protocol is a composite based on common laboratory and patented procedures.[2][4][8][12]

Materials:

-

L-Tyrosine

-

30% (w/v) Sodium Hydroxide (NaOH) solution

-

Acetic Anhydride

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Activated Carbon

-

Deionized Water

Procedure:

-

Dissolution: Disperse 100 g of L-tyrosine in 200 mL of deionized water with vigorous stirring.

-

Slowly add 30% NaOH solution dropwise until the L-tyrosine is completely dissolved, achieving a pH of approximately 12.

-

Acetylation: Cool the solution in an ice bath. While maintaining the temperature below 10°C, slowly add 1.05 molar equivalents of acetic anhydride dropwise over 30-60 minutes. Simultaneously, add 30% NaOH solution dropwise to maintain the pH of the reaction mixture between 8 and 10.

-

pH Adjustment: After the addition of acetic anhydride is complete, adjust the pH to approximately 11.5 with 30% NaOH solution and stir for an additional 20 minutes at room temperature.

-

Acidification: Slowly add concentrated HCl to the reaction mixture with stirring to adjust the pH to approximately 1.7. This will cause the N-Acetyl-L-tyrosine to precipitate.

-

Isolation of Crude Product: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot deionized water (approximately 75-80°C). Add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Quantification of N-Acetyl-L-Tyrosine and L-Tyrosine in Human Plasma by HPLC

This protocol is a general guideline for the analysis of amino acids in plasma and would require validation for the simultaneous quantification of NALT and L-tyrosine.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of an appropriate internal standard solution.

-

Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid or 6% (w/v) perchloric acid to precipitate the proteins.[5]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analytes. The exact gradient profile would need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV detection at a wavelength of approximately 274 nm (for tyrosine's phenol chromophore). A diode array detector would be ideal to monitor multiple wavelengths.

3. Pre-column Derivatization (Optional for Enhanced Sensitivity): For increased sensitivity, especially for fluorescence detection, pre-column derivatization with reagents like o-phthalaldehyde (OPA) can be employed.[13]

Discussion and Future Perspectives

The development of N-Acetyl-L-tyrosine was a logical step to address the formulation challenges posed by the poor water solubility of L-tyrosine. Its primary application has been in parenteral nutrition, where a soluble form of tyrosine is essential.[11] However, its adoption as an oral supplement for cognitive enhancement is a subject of ongoing debate.

The core of the controversy lies in its oral bioavailability. While the increased water solubility of NALT might suggest enhanced absorption, several studies indicate that it is inefficiently converted to L-tyrosine in the body, with a substantial portion being excreted unchanged in the urine.[10][11] This raises questions about its efficacy as a pro-drug for delivering L-tyrosine to the brain. In contrast, direct oral supplementation with L-tyrosine has been shown to significantly increase plasma tyrosine levels.[8][10]

Future research should focus on conducting robust, head-to-head clinical trials comparing the pharmacokinetics and cognitive effects of oral NALT and L-tyrosine in humans. Such studies are crucial to definitively establish the bioavailability and efficacy of NALT. Furthermore, exploring alternative, more efficient pro-drugs of L-tyrosine could be a valuable avenue for future drug development efforts.

Conclusion

N-Acetyl-L-tyrosine represents a chemically modified form of L-tyrosine designed to improve its solubility for pharmaceutical applications. While its synthesis is well-established and it has found a niche in parenteral nutrition, its effectiveness as an oral supplement for increasing systemic and cerebral L-tyrosine levels is questionable based on the current body of evidence. For researchers and drug development professionals, a thorough understanding of the historical context, the conflicting bioavailability data, and the established analytical methods is essential for making informed decisions regarding the use and further investigation of this compound. Further high-quality human clinical trials are necessary to fully elucidate the therapeutic potential of oral N-Acetyl-L-tyrosine.

References

- 1. catecholamine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 3. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 5. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]

- 6. helixchrom.com [helixchrom.com]

- 7. mdpi.com [mdpi.com]

- 8. CN102827018A - Preparation method of N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 9. Catecholamine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 11. magistralbr.caldic.com [magistralbr.caldic.com]

- 12. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 13. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of N-Acetyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-tyrosine (NAT), a more soluble derivative of the amino acid L-tyrosine, is utilized as a precursor for the synthesis of catecholamine neurotransmitters such as dopamine and norepinephrine.[1][2][3][4] Its cellular uptake is a critical determinant of its bioavailability and subsequent metabolic fate. This technical guide synthesizes the current understanding of the transport mechanisms governing NAT's entry into cells, with a particular focus on its passage across the blood-brain barrier. The available evidence strongly suggests a carrier-mediated transport process, primarily involving the L-type amino acid transporter 1 (LAT1), a member of the Solute Carrier (SLC) family.[5][6] However, a definitive consensus is yet to be reached, with some evidence suggesting the possibility of passive diffusion.[7] This guide provides a comprehensive overview of the identified transporters, the ongoing debate regarding the transport mechanism, and the signaling pathways that may regulate this process. Detailed experimental protocols for studying amino acid transport, which can be adapted for NAT, are also provided, alongside a summary of the limited available quantitative data.

Cellular Uptake and Transport Mechanisms

The transport of N-Acetyl-L-tyrosine into cells is a multifaceted process that is not yet fully elucidated. The primary debate centers on whether the uptake is a passive diffusion process or a carrier-mediated one.

Carrier-Mediated Transport

A compelling body of evidence points towards a carrier-mediated mechanism for NAT uptake, with the Large Neutral Amino Acid Transporter 1 (LAT1), also known as SLC7A5, being the principal candidate.[8][9][10]

-

Inhibition Studies: A key piece of evidence comes from inhibition studies utilizing 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a known inhibitor of system L amino acid transporters, including LAT1.[6][11] Studies have demonstrated that BCH can abolish the cellular effects of NAT, strongly suggesting that NAT's entry into the cell is dependent on a BCH-sensitive transporter.[5]

-

Substrate Specificity of LAT1: The L-type amino acid transporter 1 is responsible for the sodium-independent transport of large neutral amino acids with branched or aromatic side chains, such as L-tyrosine, phenylalanine, and tryptophan.[10][12] While some studies suggest that a free amino and carboxyl group are necessary for substrates to be recognized by the LNAA transport carrier, the acetylated amino group of NAT appears to be tolerated, though it may result in a lower affinity compared to L-tyrosine.[8][13]

Passive Diffusion

A conflicting hypothesis suggests that NAT may permeate the cell membrane via passive diffusion.[7] This mechanism is typically associated with small, lipophilic molecules. The acetylation of L-tyrosine increases its lipophilicity, which could theoretically facilitate its passage across the lipid bilayer of the cell membrane without the need for a transporter protein. However, the evidence supporting carrier-mediated transport, particularly the inhibition by BCH, casts doubt on passive diffusion being the primary mechanism of uptake. It is plausible that both mechanisms contribute to NAT's cellular uptake, with their relative importance depending on the cell type and experimental conditions.

Quantitative Data

A significant gap in the current literature is the lack of specific quantitative data for the transport kinetics of N-Acetyl-L-tyrosine. To date, no studies have been identified that report the Michaelis-Menten constant (Km) or the maximum transport velocity (Vmax) for NAT. For comparative purposes, the kinetic parameters for the transport of L-tyrosine and other large neutral amino acids via the LAT1 transporter are presented in the table below.

| Substrate | Transporter | Cell/System | Km (µM) | Vmax (pmol/oocyte/min or nmol/g/min) | Reference |

| L-Tyrosine | System L | Human Placental Brush-Border Vesicles | 54.2 | 1.28 pmol/(mg protein)/s | [14] |

| L-Tyrosine | System t | Human Placental Basal Membrane Vesicles | 168.9 | 0.31 pmol/(mg protein)/s | [14] |

| L-Phenylalanine | LAT1 | Xenopus laevis oocytes | 14.2 | 2.88 pmol/oocyte/min | [15] |

| Tryptophan | LAT1 | Bovine Brain Capillaries in Oocytes | 31.5 | Not Specified | [8] |

| Various Large Neutral Amino Acids | L-system | Rat Brain (in vivo) | 90 - 750 | 6.2 - 64 nmol/g/min | [16] |

Experimental Protocols

While specific, detailed protocols for N-Acetyl-L-tyrosine uptake assays are not available in the reviewed literature, the following general methodologies for studying amino acid transport can be readily adapted.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol describes a common in vitro model of the BBB using a co-culture of brain capillary endothelial cells and astrocytes to assess the permeability of compounds.[17][18][19]

4.1.1 Materials

-

Primary brain capillary endothelial cells

-

Primary astrocytes

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Endothelial cell growth medium

-

Astrocyte growth medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound (N-Acetyl-L-tyrosine)

-

Radiolabeled marker (e.g., [14C]sucrose or [3H]mannitol) for paracellular permeability

-

Scintillation counter and vials

4.1.2 Method

-

Cell Culture: Culture primary astrocytes on the bottom of a 12-well plate. Culture primary brain capillary endothelial cells on the apical side of the Transwell® inserts coated with an appropriate extracellular matrix protein (e.g., collagen).

-

Co-culture: Once both cell types reach confluence, place the Transwell® inserts containing the endothelial cells into the wells containing the astrocytes.

-

Permeability Assay: a. Wash the cells with pre-warmed HBSS. b. Add HBSS containing the test compound (NAT) and a radiolabeled paracellular marker to the apical (donor) chamber. c. At specified time intervals (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber. d. Replace the volume removed from the basolateral chamber with fresh HBSS. e. At the end of the experiment, collect samples from the apical chamber.

-

Analysis: a. Quantify the concentration of NAT in the collected samples using a suitable analytical method (e.g., HPLC). b. Determine the amount of the radiolabeled marker in the samples using a scintillation counter. c. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Radiolabeled Uptake Assay in Cultured Cells

This protocol outlines a general method for measuring the uptake of a radiolabeled compound into cultured cells.[20]

4.2.1 Materials

-

Cultured cells (e.g., neuronal cell line, primary neurons, or endothelial cells)

-

Cell culture plates (e.g., 24-well plates)

-

Radiolabeled N-Acetyl-L-tyrosine (e.g., [3H]NAT or [14C]NAT)

-

Uptake buffer (e.g., HBSS)

-

Wash buffer (ice-cold PBS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Protein assay kit

4.2.2 Method

-

Cell Seeding: Seed cells in 24-well plates and grow to confluence.

-

Uptake Experiment: a. Wash the cells twice with pre-warmed uptake buffer. b. Add the uptake buffer containing the desired concentration of radiolabeled NAT to each well. For kinetic studies, use a range of concentrations. For inhibition studies, include the inhibitor (e.g., BCH) at various concentrations. c. Incubate for a specified time (e.g., 1, 5, 15, 30 minutes) at 37°C. d. To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.

-

Cell Lysis and Scintillation Counting: a. Lyse the cells by adding lysis buffer to each well. b. Transfer the lysate to a scintillation vial. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Protein Quantification: a. Use a portion of the cell lysate to determine the total protein content using a standard protein assay.

-

Data Analysis: a. Express the uptake as nmol or pmol of NAT per mg of protein. b. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[21][22]

Signaling Pathways

While no signaling pathways have been identified to directly regulate the transport of N-Acetyl-L-tyrosine, several pathways are known to modulate the expression and activity of the LAT1 transporter, which is the putative primary transporter for NAT. Therefore, it is plausible that these pathways indirectly influence NAT uptake.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and metabolism and is known to be activated by amino acids, including those transported by LAT1.[23][24][25] Activation of mTORC1 can, in turn, promote the expression and activity of amino acid transporters, creating a positive feedback loop. Inhibition of LAT1 has been shown to suppress mTORC1 signaling.[12][17]

Hypoxia-Inducible Factor 2α (HIF-2α)

Under hypoxic conditions, the transcription factor HIF-2α is stabilized and can bind to the promoter of the SLC7A5 gene, leading to increased expression of the LAT1 transporter.[26] This suggests that in environments with low oxygen, such as in solid tumors, the uptake of NAT could be enhanced.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for investigating NAT transport and the relationship between different experimental observations.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the acetylation signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. supplementfactoryuk.com [supplementfactoryuk.com]

- 13. Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Acetylation | Cell Signaling Technology [cellsignal.com]

- 15. bluelight.org [bluelight.org]

- 16. Kinetic analysis of blood-brain barrier transport of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. prbreaker.com [prbreaker.com]

- 19. In vitro models for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 22. Determination of Km and Vmax | Enzymology | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]

- 23. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Roles of Post-Translational Modifications on mTOR Signaling [mdpi.com]

- 25. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Stabilization of HIF-2alpha through redox regulation of mTORC2 activation and initiation of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-L-tyrosine's Role in Modulating Tyrosine Hydroxylase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-tyrosine (NALT), a more soluble derivative of the amino acid L-tyrosine, is often marketed as a superior precursor for catecholamine synthesis. This technical guide delves into the core of this assertion by examining the regulation of tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine biosynthesis pathway, by NALT. Through a comprehensive review of the available scientific literature, this document outlines the metabolic fate of NALT, its comparative bioavailability to L-tyrosine, and the subsequent implications for TH activity. Experimental protocols for assessing TH activity are detailed, and the known signaling pathways are visualized. The evidence strongly suggests that while NALT is a prodrug of L-tyrosine, its conversion is inefficient, leading to lower plasma and brain tyrosine levels compared to direct L-tyrosine supplementation. Consequently, the direct impact of NALT on tyrosine hydroxylase activity is likely attenuated in comparison to L-tyrosine.

Introduction: The Catecholamine Synthesis Pathway and the Role of Tyrosine Hydroxylase

The catecholamines—dopamine, norepinephrine, and epinephrine—are crucial neurotransmitters and hormones that regulate a vast array of physiological and cognitive processes, including mood, attention, and stress response. The biosynthesis of these critical molecules begins with the amino acid L-tyrosine. The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the initial and rate-limiting step in this pathway, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH).[1][2] The activity of TH is tightly regulated and is a key determinant of catecholamine levels in the brain and periphery.

N-Acetyl-L-tyrosine (NALT) has been proposed as a more effective supplement than L-tyrosine for boosting catecholamine production, primarily due to its enhanced water solubility.[3][4] This guide critically evaluates this claim by examining the available evidence on NALT's influence on TH activity.

The Metabolic Journey of N-Acetyl-L-tyrosine

Upon ingestion, NALT must first be deacetylated to L-tyrosine to become a substrate for tyrosine hydroxylase. This conversion is a critical step in its mechanism of action.[3] The primary site of this deacetylation process is believed to be in the kidneys and to a lesser extent in other tissues. However, a significant portion of orally or intravenously administered NALT is excreted unchanged in the urine, indicating inefficient conversion to L-tyrosine.[5][6]

Data Presentation: NALT vs. L-Tyrosine Bioavailability

While the enhanced solubility of NALT is well-documented, this does not directly translate to superior bioavailability.[4][7] Several studies have demonstrated that L-tyrosine administration leads to a more significant increase in plasma and brain tyrosine concentrations compared to NALT.

Table 1: Comparison of Plasma Tyrosine Levels after L-Tyrosine and NALT Administration

| Study Type | Administration Route | Compound | Dose | Peak Plasma Tyrosine Increase | Reference |

| Human | Oral | L-Tyrosine | 100 mg/kg | 130-276% | [8] |

| Human | Intravenous | NALT | 5 g (over 4 hours) | ~25% | [5][6] |

| Human | Intravenous | NALT | 5 g | No significant increase | [9] |

Table 2: Comparison of Brain Tyrosine Levels after Administration of Tyrosine Prodrugs in Mice

| Compound Administered | Efficacy in Increasing Brain Tyrosine | Reference |

| L-Tyrosine | Effective | [10] |

| O-phospho-L-tyrosine | Effective | [10] |

| L-tyrosine methyl ester | Effective | [10] |

| N-Acetyl-L-tyrosine | Least effective | [10] |

The data consistently indicates that a substantial portion of administered NALT is excreted without being converted to L-tyrosine, thus limiting its capacity to serve as a precursor for catecholamine synthesis.[5]

Regulation of Tyrosine Hydroxylase Activity

The activity of tyrosine hydroxylase is regulated through multiple mechanisms, including substrate availability, phosphorylation, and feedback inhibition by catecholamines.[11]

-

Substrate Availability: The concentration of L-tyrosine is a key factor influencing the rate of L-DOPA synthesis. However, under normal physiological conditions, TH is considered to be near saturation with its substrate.

-

Phosphorylation: The phosphorylation of serine residues in the N-terminal regulatory domain of TH, primarily at positions 19, 31, and 40, leads to a significant increase in its catalytic activity.[11]

-

Feedback Inhibition: The end-products of the catecholamine pathway, particularly dopamine, can bind to TH and inhibit its activity.

Given that NALT's primary mechanism is to increase L-tyrosine levels, its effect on TH is indirect and dependent on its conversion. The lower efficiency of NALT in raising brain tyrosine levels compared to L-tyrosine suggests a correspondingly weaker influence on TH activity, especially in scenarios where substrate availability is a limiting factor.

Experimental Protocols for Measuring Tyrosine Hydroxylase Activity

Several methods are employed to quantify the activity of tyrosine hydroxylase, primarily by measuring the production of its product, L-DOPA.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

This is a widely used and sensitive method for the direct measurement of L-DOPA in tissue homogenates or cell lysates.

Protocol Outline:

-

Tissue/Cell Preparation: Homogenize brain tissue (e.g., striatum) or lyse cultured cells in a suitable buffer.

-

Enzymatic Reaction: Incubate the homogenate/lysate with L-tyrosine, the cofactor tetrahydrobiopterin (BH4), and other necessary components (e.g., Fe2+, catalase) at 37°C. To specifically measure TH activity, an inhibitor of aromatic L-amino acid decarboxylase (AADC), such as NSD-1015, is often included to prevent the conversion of L-DOPA to dopamine.

-

Reaction Termination: Stop the reaction by adding an acid, such as perchloric acid.

-

Sample Preparation: Centrifuge the samples to pellet proteins and filter the supernatant.

-

HPLC Analysis: Inject the supernatant onto an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector. L-DOPA is separated from other components and quantified based on its electrochemical properties.

Radiometric Assays

These assays utilize radiolabeled L-tyrosine (e.g., [3H]L-tyrosine) and measure the formation of a radiolabeled product. A common method involves measuring the release of tritiated water ([3H]H2O) during the hydroxylation reaction.

Spectrophotometric Assays

More recent methods involve a continuous spectrophotometric assay where the production of L-DOPA is coupled to a colorimetric reaction, allowing for real-time measurement of TH activity in a plate reader format.[12][13][14]

Discussion and Future Directions